N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
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Overview
Description
N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-substituted phenyl ring, a hydroxy-substituted propyl chain, and a pyrrole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chloro-substituted phenyl ring: This can be achieved through chlorination of a methylphenyl precursor.
Introduction of the hydroxy-substituted propyl chain: This step involves the reaction of the chloro-substituted phenyl ring with a suitable propyl chain precursor under controlled conditions.
Incorporation of the pyrrole ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
- N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide analogs
Uniqueness
N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-12(18)5-3-6-13(11)20-17(24)16(23)19-9-8-15(22)14-7-4-10-21(14)2/h3-7,10,15,22H,8-9H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJESSMZOWTUDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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